molecular formula C20H17NO5S B2873433 [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate CAS No. 321683-26-5

[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate

Cat. No.: B2873433
CAS No.: 321683-26-5
M. Wt: 383.42
InChI Key: ZCHQDLYDNCVWGV-UHFFFAOYSA-N
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Description

[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a benzenesulfonyl group, and a naphthalenyl acetate moiety. Its distinct chemical properties make it valuable in various fields, including organic synthesis, drug development, and material science.

Scientific Research Applications

[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and the development of new materials.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of “Acetic acid 4-(acetyl-benzenesulfonyl-amino)-naphthalen-1-yl ester” is not described in the sources I found .

Future Directions

The future directions of research or applications involving “Acetic acid 4-(acetyl-benzenesulfonyl-amino)-naphthalen-1-yl ester” are not described in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate typically involves a multi-step process. One common method includes the acetylation of 4-amino-1-naphthol followed by sulfonylation with benzenesulfonyl chloride. The final step involves esterification with acetic anhydride to yield the desired compound. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a naphthalenyl moiety but differs in its functional groups and overall structure.

    Acetic acid 4-(acetyl-benzenesulfonyl-amino)-naphthalen-1-yl ester: Another similar compound with slight variations in its ester group.

Uniqueness

The uniqueness of [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

[4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-14(22)21(27(24,25)16-8-4-3-5-9-16)19-12-13-20(26-15(2)23)18-11-7-6-10-17(18)19/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQDLYDNCVWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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